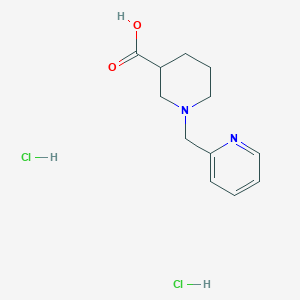

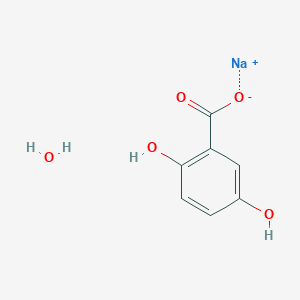

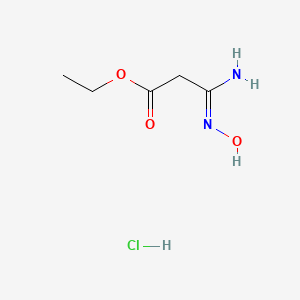

![molecular formula C19H18ClNO B1438483 2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride CAS No. 1170524-29-4](/img/structure/B1438483.png)

2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride, also known as BBAH, is an organic compound used in scientific research and lab experiments. BBAH is a white crystalline powder that is soluble in water and ethanol. It is a chiral compound and has a molecular weight of 382.9 g/mol. BBAH has a melting point of 178-180°C and a boiling point of 329-331°C.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound exhibits potential antimicrobial activity. A study synthesized various derivatives of 4-biphenyl-4-(2H)-phthalazin-1-one, structurally related to 2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride. Some of these derivatives showed antimicrobial activity, indicating the compound's potential for developing antimicrobial agents (Abubshait et al., 2011).

Anticoccidial and Antimicrobial Activity

Compounds structurally similar to this compound were synthesized and tested for their anticoccidial and antimicrobial activities. The study found that certain derivatives exhibited significant activity as coccidiostats, providing protection against Eimeria tenella when administered to chickens (Georgiadis, 1976).

Synthesis of Benzoxaboroles

A study on the reactivity of 2-formylphenylboronic acid with secondary amines, including compounds structurally related to this compound, resulted in the synthesis of 3-amino-substituted benzoxaboroles. This highlights the compound's utility in synthesizing heterocyclic compounds with potential pharmacological applications (Adamczyk-Woźniak et al., 2010).

Radical Arylation Reactions

The compound has been used in biphasic radical arylation reactions with arylhydrazine hydrochlorides and dioxygen from air. This method provides a mild and metal-free access to substituted 2-aminobiphenyls, demonstrating the compound's relevance in synthetic organic chemistry (Hofmann et al., 2014).

Security Ink Application

A novel V-shaped molecule, structurally related to this compound, was synthesized and demonstrated potential for use as a security ink. The molecule exhibited morphology-dependent fluorochromism in highly contrasted colors induced by mechanical force or surrounding pH stimuli (Lu & Xia, 2016).

Propriétés

IUPAC Name |

2-(2-phenylmethoxyphenyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO.ClH/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15;/h1-13H,14,20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQRJJBWVIZBMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657383 |

Source

|

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170524-29-4 |

Source

|

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

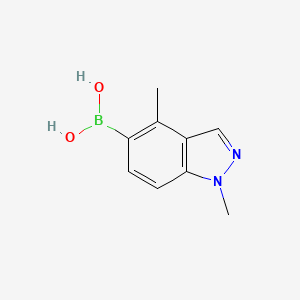

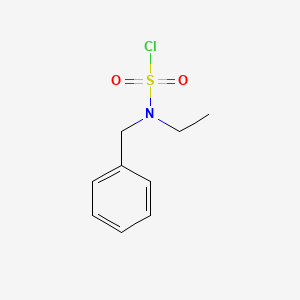

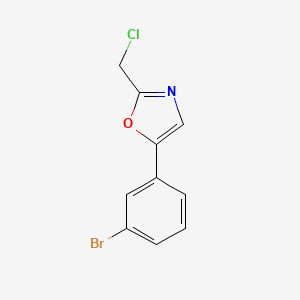

![tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate](/img/structure/B1438414.png)